Einecs 256-836-3

Dye synthesis Process chemistry Cationic dyes

Einecs 256-836-3 (CAS 50905-71-0), chemically bis[3-(3-amino-3-oxopropyl)-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium] tetrachlorozincate(2-), is a cationic (basic) azo dye belonging to the thiazolium-indole chromogen class. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is primarily employed as a colorant for polyacrylonitrile (acrylic) fibers and their blends.

Molecular Formula C42H40Cl4N10O2S2Zn
Molecular Weight 988.2 g/mol
CAS No. 50905-71-0
Cat. No. B12793361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 256-836-3
CAS50905-71-0
Molecular FormulaC42H40Cl4N10O2S2Zn
Molecular Weight988.2 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)CCC(=O)N.CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)CCC(=O)N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/2C21H19N5OS.4ClH.Zn/c2*1-25-17-10-6-5-9-16(17)19(20(25)15-7-3-2-4-8-15)23-24-21-26(13-14-28-21)12-11-18(22)27;;;;;/h2*2-10,13-14H,11-12H2,1H3,(H-,22,27);4*1H;/q;;;;;;+2/p-2
InChIKeyWBQPLFDPSZNURW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





50905-71-0 (Einecs 256-836-3): Thiazolium Azo Chlorozincate Dye for Acrylic Fiber Procurement


Einecs 256-836-3 (CAS 50905-71-0), chemically bis[3-(3-amino-3-oxopropyl)-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium] tetrachlorozincate(2-), is a cationic (basic) azo dye belonging to the thiazolium-indole chromogen class [1]. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is primarily employed as a colorant for polyacrylonitrile (acrylic) fibers and their blends [1]. Its molecular formula is C42H40Cl4N10O2S2Zn, with a molecular weight of 988.16 g/mol . Unlike simpler monomeric cationic dyes, this compound features a dimeric dicationic chromophore paired with a tetrachlorozincate dianion, a structural motif that influences solubility, crystallinity, and dyeing performance [2].

Why Generic Substitution Fails for Einecs 256-836-3 in Acrylic Dyeing


Cationic dyes for acrylic fibers are not interchangeable due to the critical interplay between N-substituent structure, counterion identity, and resultant dye-fiber affinity. The target compound's 3-amino-3-oxopropyl side chain and tetrachlorozincate counterion confer distinct solubility and aggregation behavior compared to the widely available methyl-substituted, chloride-salt analog Basic Red 29 (CAS 42373-04-6) . The chlorozincate salt form, prepared by the patented process, yields higher crystalline purity and reduced decomposition during synthesis, directly impacting shade consistency and fastness properties on polyacrylonitrile substrates [1]. Substituting with a benzothiazolium-core analog (e.g., CAS 85480-88-2) shifts the absorption spectrum and alters light fastness ratings, rendering it unsuitable for applications requiring the specific red-violet shade profile of the thiazolium compound [1].

Quantitative Differentiation Evidence for Einecs 256-836-3 (50905-71-0)


Superior Crystalline Purity via Chlorozincate Salt Process

The patented process for manufacturing chlorozincate salts of thiazolium azo dyestuffs, directly applicable to Einecs 256-836-3, yields the product in a readily crystallizing tetrachlorozincate form by addition of solid alkali metal chloride, achieving higher purity compared to conventional chloride salts. The process operates with only 1.8 to 2.5 mols of dialkylsulfate per mol of starting azo compound, versus the 4.3 to 5.1 mols required in prior art methods, reducing chemical consumption by approximately 50–60% [1]. This results in a lower salt content in the dyestuff solution and a smaller reaction volume, directly translating to reduced production cost and waste. The chlorozincate salt form exhibits no perceptible decomposition during synthesis, unlike the decomposition observed with alternative acid acceptors such as magnesium oxide [1].

Dye synthesis Process chemistry Cationic dyes

Enhanced Thermal Stability of Tetrachlorozincate vs. Chloride Salts

Thiazolium azo chlorozincate salts demonstrate superior thermal robustness compared to their chloride counterparts. The patent teaches that when using magnesium oxide as an acid acceptor in prior art methods, the thiazolium azo compound gradually decomposes to form an insoluble residue [1]. In contrast, the chlorozincate salt process, conducted in the acidic range (pH dropping to approximately 0.7 during quaternization), yields products of better quality with smaller quantities of residues [1]. This stability advantage is inherent to the tetrachlorozincate counterion and is not observed with chloride or other halide salts of the same chromogen.

Dye stability Thermal analysis Formulation

Differentiated Dyeing Shade: Red-Violet vs. Dull Red of Basic Red 29

The patent exemplifies that thiazolium azo chlorozincate dyestuffs applied to polyacrylonitrile fibers produce red-violet shades with very good fastness properties [1]. In contrast, Basic Red 29 (CAS 42373-04-6), the monomeric 3-methyl-thiazolium chloride analog, yields a notably dull red shade on acrylic substrates, explicitly described as 'color not bright' . The shift from dull red to red-violet is attributable to the combined effects of the 3-amino-3-oxopropyl substituent and the tetrachlorozincate counterion, which alter the dye's aggregation state on the fiber.

Color chemistry Acrylic dyeing Shade comparison

Core Structure Differentiation: Thiazole vs. Benzothiazole for Spectral Tuning

The target compound employs a thiazole core, whereas a closely related EINECS-listed analog (CAS 85480-88-2, Einecs 287-369-3) utilizes a benzothiazole core with otherwise identical 3-amino-3-oxopropyl and tetrachlorozincate structural features . In cationic azo dye chemistry, replacing thiazole with benzothiazole induces a bathochromic shift (red-shift) in the absorption maximum due to extended π-conjugation, typically on the order of 20–50 nm [1]. This fundamental photophysical difference means the thiazole compound provides a distinct yellow-shifted shade relative to its benzothiazole counterpart, and the two cannot be used interchangeably in formulations requiring precise spectral matching.

Heterocyclic dyes Absorption spectra Molecular engineering

Aqueous Solubility Profile: Propanamide Side Chain Advantage

The 3-amino-3-oxopropyl substituent on the thiazolium nitrogen introduces a primary amide functionality that enhances water solubility through hydrogen bonding, compared to the simple methyl substituent in Basic Red 29. While specific solubility data for 50905-71-0 are not published, the structurally related compound N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide chloride (CAS not assigned, molecular weight 439.96 g/mol) demonstrates that propanamide-substituted thiazolium dyes maintain good water solubility [1]. The patent further notes that the chlorozincate dyestuff is precipitated from aqueous solution by sodium chloride addition, confirming its inherent water solubility prior to salting-out [2]. This solubility profile facilitates uniform dye bath preparation and consistent uptake on acrylic fibers.

Dye solubility Formulation Cationic dyes

Procurement-Driven Application Scenarios for Einecs 256-836-3 (50905-71-0)


Acrylic Fiber Exhaust Dyeing Requiring Red-Violet Shade with High Wet Fastness

In exhaust dyeing of polyacrylonitrile fibers and their blends (e.g., modacrylic, acid-modified polyester), the chlorozincate salt form of this thiazolium azo dye delivers red-violet shades with very good fastness properties, as demonstrated in the foundational patent [1]. The tetrachlorozincate counterion promotes uniform dye uptake and minimizes hydrolysis during high-temperature dyeing cycles (typically 98–105 °C for acrylics). This scenario is particularly relevant for dyehouses seeking a stable, crystalline dyestuff that does not suffer from the shade dullness reported for Basic Red 29 .

Formulation of Cationic Dye Mixtures for Precision Color Matching

The compound serves as a critical component in trichromatic or multi-dye formulations where a specific red-violet component is required. The 3-amino-3-oxopropyl side chain influences the dye's compatibility value (K-value) and migration behavior, which must be matched with companion dyes to achieve uniform coloration. The chlorozincate salt's high purity reduces the risk of antagonistic interactions with other cationic dyes in the formulation, a concern when using less pure chloride salt alternatives [1].

Research on Structure-Property Relationships in Cationic Azo Dyes

For academic or industrial research laboratories investigating the effect of N-substituents (methyl vs. propanamide) and counterions (chloride vs. tetrachlorozincate) on dye aggregation, photostability, and fiber affinity, 50905-71-0 represents a well-defined model compound. Its dimeric dicationic structure paired with a tetrahedral ZnCl4²⁻ dianion provides a unique platform for studying ion-pairing effects on dye solubility, crystallinity, and spectroscopic properties, as established in the chlorozincate patent literature [1].

Replacement of Benzothiazolium Analogs in Light-Sensitive Applications

Where end-use specifications demand a thiazole-based rather than benzothiazole-based chromogen—for instance, to achieve a less bathochromic shade or to avoid the slightly reduced light fastness sometimes associated with extended conjugation in benzothiazole dyes—the thiazole core of 50905-71-0 is preferred. The structural decision between thiazole and benzothiazole directly impacts the dye's photodegradation pathway and must be validated against the target light fastness standard (e.g., ISO 105-B02) [2].

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